molecular formula C7H12N4O B13070446 3-[(Azetidin-3-yloxy)methyl]-5-methyl-4H-1,2,4-triazole

3-[(Azetidin-3-yloxy)methyl]-5-methyl-4H-1,2,4-triazole

Cat. No.: B13070446
M. Wt: 168.20 g/mol
InChI Key: DAMGSLVLNMUXLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(Azetidin-3-yloxy)methyl]-5-methyl-4H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with an azetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Azetidin-3-yloxy)methyl]-5-methyl-4H-1,2,4-triazole typically involves the reaction of azetidine derivatives with triazole precursors. One common method involves the use of azetidin-3-ylmethanol, which is reacted with 5-methyl-1,2,4-triazole under specific conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-[(Azetidin-3-yloxy)methyl]-5-methyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the azetidine moiety can be replaced with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

3-[(Azetidin-3-yloxy)methyl]-5-methyl-4H-1,2,4-triazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(Azetidin-3-yloxy)methyl]-5-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Azetidin-3-yloxy)methyl]-5-methyl-4H-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and bioactivity profiles, making it a valuable compound for further research and development.

Properties

Molecular Formula

C7H12N4O

Molecular Weight

168.20 g/mol

IUPAC Name

3-(azetidin-3-yloxymethyl)-5-methyl-1H-1,2,4-triazole

InChI

InChI=1S/C7H12N4O/c1-5-9-7(11-10-5)4-12-6-2-8-3-6/h6,8H,2-4H2,1H3,(H,9,10,11)

InChI Key

DAMGSLVLNMUXLK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1)COC2CNC2

Origin of Product

United States

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